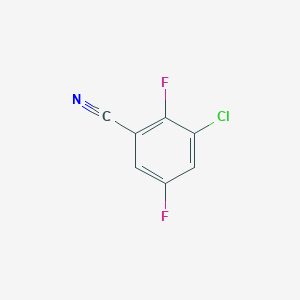

3-Chloro-2,5-difluorobenzonitrile

Description

Contextualization within Halogenated Aromatic Nitriles Research

Halogenated aromatic nitriles are a cornerstone of modern synthetic chemistry, valued for their utility as precursors to a wide array of functionalized molecules. The introduction of halogen atoms to the aromatic ring can significantly influence the electronic properties of the molecule, enhancing its reactivity towards nucleophilic substitution or serving as a handle for cross-coupling reactions. The nitrile group itself is a versatile functional group, capable of being transformed into amines, carboxylic acids, amides, and various heterocyclic systems.

The synthesis of halogenated benzonitriles can be achieved through several methods, including the direct halogenation of benzonitrile (B105546). google.com High-temperature, vapor-phase halogenation has been shown to produce halogenated benzonitriles in high yields without the need for a catalyst, which simplifies purification procedures. google.com Another common approach is the displacement of a halogen atom in a di- or poly-halogenated benzene (B151609) derivative with a cyanide source. For instance, the reaction of dichlorobenzonitriles with alkali metal fluorides is a key method for producing fluorinated benzonitriles. google.com This halogen exchange (Halex) reaction is a powerful tool for the selective introduction of fluorine atoms into an aromatic system.

The reactivity of the halogen substituents is dependent on their position on the aromatic ring and the nature of the other substituents present. For example, the displacement of a halogen atom in a 2-halo-substituted benzonitrile with a carbanion can be a facile process, leading to the formation of (2-cyanoaryl)arylacetonitriles. acs.org This reactivity makes halogenated benzonitriles valuable starting materials for the synthesis of complex, polycyclic structures.

Significance as a Synthetic Intermediate

3-Chloro-2,5-difluorobenzonitrile has emerged as a significant synthetic intermediate, particularly in the preparation of potent antibacterial agents. Its value lies in its specific substitution pattern, which provides a pre-functionalized scaffold for the construction of quinolonecarboxylic acids. google.com These compounds form the core of a major class of antibiotics.

The synthesis of 2-chloro-4,5-difluorobenzonitrile (B139941), a closely related isomer, has been detailed in a patent, highlighting the industrial relevance of this class of compounds. google.com The process involves the reaction of 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride (B91410), such as potassium fluoride or cesium fluoride, in a dipolar aprotic solvent at elevated temperatures. google.com This reaction can also be facilitated by a phase transfer catalyst. google.com The resulting 2-chloro-4,5-difluorobenzonitrile can then be hydrolyzed to the corresponding benzoic acid, which is a key precursor for the synthesis of highly effective antibacterial agents of the quinolonecarboxylic acid series. google.com

The strategic placement of the chlorine and fluorine atoms in this compound offers multiple reaction sites for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, a key functional group in many biologically active molecules. The halogen atoms can be selectively displaced or involved in cross-coupling reactions to build more complex structures. This multi-functional nature makes it a highly valuable building block in medicinal chemistry.

Overview of Research Trajectories

The research trajectory for this compound and its isomers is strongly linked to the development of new therapeutic agents. The demand for new antibiotics with improved efficacy and the ability to overcome resistance mechanisms drives the research into novel synthetic routes for quinolonecarboxylic acids. nih.gov As a key precursor, the efficient and scalable synthesis of this compound is a critical area of investigation.

Furthermore, the unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of other complex heterocyclic systems. The presence of multiple halogen atoms allows for sequential and site-selective reactions, enabling the construction of diverse molecular scaffolds for drug discovery programs. For instance, related halogenated anilines, which can be derived from benzonitriles, are used in the synthesis of agrochemicals like Teflubenzuron and in the development of anti-parasitic drug candidates. google.com

The exploration of new catalytic systems for the efficient synthesis of halogenated aromatic nitriles is another active area of research. This includes the development of more environmentally benign fluorinating agents and milder reaction conditions for halogen exchange reactions. The use of organometallic catalysis to perform novel transformations on these halogenated scaffolds is also a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWDKTHCOMRSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 2,5 Difluorobenzonitrile

Established Synthetic Routes and Mechanistic Elucidation

The primary industrial synthesis of fluorinated aromatic compounds, including 3-chloro-2,5-difluorobenzonitrile, relies heavily on the Halex (halogen-exchange) process. wikipedia.org This process involves the substitution of chlorine atoms with fluorine atoms on an aromatic ring.

Halogen-Exchange Reactions (Halex) for Fluoroaryl Synthesis

The Halex reaction is a cornerstone in the synthesis of fluoroaromatic compounds. wikipedia.org It involves the reaction of a chlorinated aromatic compound with a fluoride (B91410) salt at elevated temperatures. wikipedia.org For the synthesis of this compound, a likely precursor would be a trichlorobenzonitrile, where two of the chlorine atoms are selectively replaced by fluorine.

Alkali metal fluorides are the most common source of fluoride ions for the Halex process. google.com Potassium fluoride (KF) is widely used due to its cost-effectiveness, though cesium fluoride (CsF) and rubidium fluoride can also be employed. google.comgoogle.com The reaction is typically carried out at high temperatures, ranging from 80°C to 250°C. wikipedia.orggoogle.comgoogle.com The molar ratio of the alkali metal fluoride to the starting material is crucial; an excess of the fluoride reagent, typically 100 to 300 mol % per chlorine atom to be exchanged, is used to drive the reaction forward. google.comgoogle.com Advantageously, technical grade potassium fluoride with a water content of up to 3% can be used without pre-treatment, simplifying the industrial process. google.com

Table 1: Alkali Metal Fluorides in Halex Reactions

| Reagent | Typical Conditions | Notes |

| Potassium Fluoride (KF) | 80-250°C, often in the presence of a phase transfer catalyst. wikipedia.orggoogle.comgoogle.com | Most commonly used due to cost-effectiveness. google.com |

| Cesium Fluoride (CsF) | Can be used as an alternative or in mixtures with KF. google.comgoogle.com | More reactive than KF but also more expensive. |

| Rubidium Fluoride | An alternative to KF and CsF. google.comgoogle.com | Less common than KF and CsF. |

To facilitate the reaction between the organic substrate (dissolved in an organic solvent) and the inorganic fluoride salt, phase transfer catalysts (PTCs) are often employed. google.comcrdeepjournal.orgnih.gov These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgnih.gov The use of PTCs can enhance reaction rates and yields, allowing for milder reaction conditions. nih.gov Examples of effective PTCs include tetraphenylphosphonium (B101447) bromide and various quaternary ammonium compounds, some containing alkoxypolyoxyalkyl radicals. google.comaudreyli.com Crown ethers can also serve as phase transfer catalysts in these reactions. google.com

The choice of solvent is critical in Halex reactions. Aprotic, dipolar solvents are preferred as they can dissolve both the organic substrate and, to some extent, the fluoride salt, and they can stabilize the transition state of the reaction. google.comgoogle.com Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dimethylacetamide (DMAc), and sulfolane. google.comaudreyli.comgoogle.com The high boiling points of these solvents are advantageous as Halex reactions often require elevated temperatures. wikipedia.orggoogle.com In some cases, the reaction can be carried out in the absence of a solvent, particularly when using a melt of the starting material, which can simplify product workup but may present challenges with stirring and mixing due to high salt content. google.com Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have also been shown to have a beneficial effect on the reactivity and selectivity of certain fluorination reactions. rsc.orgrsc.org

Table 2: Common Solvents for Halex Reactions

| Solvent | Type | Boiling Point (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 189 | Commonly used, good solvating power. google.comaudreyli.com |

| Dimethylformamide (DMF) | Dipolar Aprotic | 153 | Another common choice, lower boiling point than DMSO. google.comgoogle.com |

| Sulfolane | Dipolar Aprotic | 285 | High boiling point, suitable for high-temperature reactions. audreyli.comgoogle.com |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | Dipolar Aprotic | 224-226 | Effective solvent for fluorination of dichlorobenzonitriles. audreyli.com |

Nitration and Subsequent Transformation Strategies

An alternative approach to synthesizing substituted benzonitriles involves the nitration of a suitable precursor, followed by a series of transformations. For instance, a difluorochlorobenzene could be nitrated to introduce a nitro group, which can then be converted to the desired nitrile functionality. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid involves a nitration step using concentrated nitric acid at elevated temperatures. semanticscholar.org This nitro group is then reduced to an amine, which is subsequently converted to a hydroxyl group via a diazotization reaction. semanticscholar.org A similar strategy could be envisioned for the synthesis of this compound, where a corresponding nitrated precursor is transformed. The nitration of fluorobenzene, for example, is a known process that yields a mixture of nitrofluorobenzene isomers. google.comgoogle.com

Reductive and Oxidative Pathways for Functional Group Interconversion

Functional group interconversions are fundamental in organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.commit.edu In the context of synthesizing this compound, reductive and oxidative pathways can be employed to manipulate functional groups. For example, a nitro group, introduced via nitration, can be reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., Pd/C) or metal-acid systems. semanticscholar.orgvanderbilt.edu This amino group can then be a precursor for other functionalities.

Diazotisation and Halogenation Protocols

The Sandmeyer reaction remains a cornerstone in the synthesis of aryl halides and nitriles from primary aromatic amines. nih.govbyjus.com This two-step process involves the initial conversion of an aryl amine into a diazonium salt, which is then transformed by a copper(I) salt catalyst into the final product. byjus.commasterorganicchemistry.com

In a typical synthetic pathway to this compound, the starting material would be 3-amino-2,5-difluorochlorobenzene. This precursor undergoes diazotisation when treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), a highly effective leaving group.

Novel Approaches and Process Intensification

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental footprint of producing complex molecules like this compound. These novel approaches prioritize optimization through green chemistry principles, enhanced selectivity, and the development of highly efficient catalytic systems.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves minimizing hazardous waste and using less toxic reagents. A key area of improvement is in the cyanation step. Traditional methods often use alkali metal cyanides like KCN or the highly toxic CuCN. wikipedia.org To mitigate these risks, less toxic cyanide surrogates such as zinc cyanide (Zn(CN)₂) or even potassium ferricyanide (B76249) can be employed. wikipedia.org

Another green approach is the development of cyanide-free synthetic routes. For instance, methods that utilize carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the source for the cyano group under catalytic conditions represent a significant step towards a more sustainable process. nih.gov Furthermore, optimizing reaction conditions to use more environmentally benign solvents or developing solvent-free reaction protocols are active areas of research to enhance the green credentials of the synthesis. google.com

Chemo- and Regioselectivity in Multi-Halogenated Systems

Achieving the correct arrangement of substituents on the benzene (B151609) ring is a major challenge in the synthesis of multi-halogenated compounds. Chemo- and regioselectivity refer to the ability of a reaction to occur at a specific functional group or position among several possibilities. mdpi.com

In the synthesis of this compound, the starting material often dictates the final regiochemistry. For instance, starting with an aniline (B41778) derivative where the chloro and fluoro substituents are already in the desired positions ensures the final product has the correct structure, as the Sandmeyer reaction specifically replaces the amino group. nih.gov

When alternative routes like catalytic cyanation of a polyhalogenated benzene are considered, selectivity becomes even more critical. The catalyst and reaction conditions must be fine-tuned to selectively replace one specific halogen atom with a cyanide group while leaving the others intact. The relative reactivity of C-Cl vs. C-F bonds and their positions on the aromatic ring influence the outcome of the reaction, requiring careful optimization to avoid the formation of undesired isomers. wikipedia.orgmdpi.com

Catalytic Strategies for Efficient Production

Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. Palladium- and nickel-catalyzed cross-coupling reactions are powerful alternatives to the classical Sandmeyer reaction for the synthesis of benzonitriles. wikipedia.orgrsc.org

These catalytic cyanations typically involve the reaction of an aryl halide (e.g., 1,3-dichloro-2,5-difluorobenzene) with a cyanide source in the presence of a palladium or nickel catalyst. wikipedia.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the metal center, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond and regenerate the catalyst. wikipedia.org

The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. For example, bisphosphine ligands have shown remarkable performance in nickel-catalyzed cyanations. nih.gov These catalytic methods can offer higher yields, milder reaction conditions, and broader functional group tolerance compared to traditional methods. nih.govnih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The selection of a synthetic route for this compound depends on a variety of factors including yield, cost, safety, and scalability. Below is a comparative analysis of the primary synthetic methodologies.

| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation | Nickel-Catalyzed Cyanation |

|---|---|---|---|

| Starting Material | Aryl Amine (e.g., 3-amino-2,5-difluorochlorobenzene) | Aryl Halide (e.g., 1,3-dichloro-2,5-difluorobenzene) | Aryl Halide/Pseudohalide |

| Key Reagents | NaNO₂, Acid, CuCN | Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | Ni Catalyst, Ligand, Cyanide Source (e.g., MPMN) |

| Toxicity Profile | High (uses CuCN, generates diazonium salts) | Moderate (can use less toxic cyanide sources) | Lower (can avoid metal cyanides) |

| Typical Yield | Moderate to Good | Good to Excellent | Good |

| Reaction Conditions | Low temperatures for diazotisation, then heating | Often requires elevated temperatures | Variable, can be milder |

| Selectivity Control | Excellent regioselectivity based on amine position | Good, but can be challenging with multiple halogens | Good, dependent on catalyst and ligand system |

| Catalyst Cost | Low (Copper) | High (Palladium) | Lower (Nickel) |

Reactivity and Functionalization of 3 Chloro 2,5 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, proceeding through a stepwise addition-elimination mechanism. researchgate.net The presence of electron-withdrawing groups, such as the nitrile and fluorine atoms on the benzene (B151609) ring of 3-Chloro-2,5-difluorobenzonitrile, activates the molecule towards nucleophilic attack. libretexts.org

Displacement of Halogen Atoms by Diverse Nucleophiles

The halogen atoms on the this compound ring can be selectively displaced by a variety of nucleophiles. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, due to the high electronegativity of fluorine which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. mdpi.com Consequently, the fluorine atoms in this compound are typically more readily displaced than the chlorine atom.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of a diverse array of substituted benzonitrile (B105546) derivatives. For instance, reactions with amines can introduce amino functionalities, which are crucial in the synthesis of many biologically active compounds. nih.govyoutube.com The reaction conditions for these substitutions, such as the choice of solvent and base, can significantly influence the reaction's efficiency and selectivity. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | N-Aryl Indoles and Carbazoles | Base-promoted (e.g., KOH in DMSO) | mdpi.com |

| 1-Methylpiperazine | Substituted Pyridines | Various solvents to control regioselectivity | researchgate.net |

| Phenothiazine | 10-Phenylphenothiazine Derivatives | Mild base | researchgate.net |

Regiochemical Considerations in SNAr Pathways

The regioselectivity of SNAr reactions on polysubstituted aromatic rings like this compound is a critical aspect to consider. The position of nucleophilic attack is governed by the electronic effects of the substituents on the ring. The electron-withdrawing nitrile group (-CN) strongly activates the ortho and para positions to nucleophilic attack. In this compound, the fluorine atom at the 2-position and the chlorine atom at the 3-position are ortho and meta to the nitrile group, respectively, while the fluorine at the 5-position is para.

Computational models, such as those based on LUMO (Lowest Unoccupied Molecular Orbital) analysis and transition state calculations, can be employed to predict the most likely site of substitution. wuxiapptec.com These models help in understanding the relative energy barriers for the formation of different regioisomers. For instance, the regioselectivity can be influenced by the steric hindrance of the substituents and the nature of the nucleophile. researchgate.net In some cases, by carefully selecting the reaction conditions, it is possible to control which halogen atom is displaced, allowing for the synthesis of specific isomers. researchgate.net

Transformations of the Nitrile Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into other important chemical moieties, such as primary amines and carboxylic acid derivatives.

Reduction to Amines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a common and useful transformation. This can be achieved using various reducing agents. A widely used method is catalytic hydrogenation, often employing catalysts like Raney nickel or Raney cobalt in a non-polar solvent under a hydrogen atmosphere. google.com This method is generally efficient and provides good yields of the corresponding benzylamine (B48309) derivative. The resulting aminomethyl group can then be further functionalized. google.com

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or its derivatives, such as amides or esters. google.comchemrxiv.org This transformation is typically carried out under acidic or basic conditions. google.comgoogle.com For example, hydrolysis using an aqueous alkali solution, such as sodium hydroxide (B78521) or potassium hydroxide, often under heating, can effectively convert the nitrile to a carboxylate salt, which upon acidification yields the carboxylic acid. google.com The reaction time and temperature are important parameters to control for optimal conversion. google.com In some instances, the hydrolysis can be performed in a controlled manner to yield the corresponding amide as the primary product. rug.nl

Cross-Coupling and Metal-Catalyzed Reactions

This compound can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a chlorine atom on the aromatic ring makes it a suitable substrate for reactions like the Suzuki-Miyaura cross-coupling. researchgate.net In these reactions, the carbon-chlorine bond can be activated by a palladium catalyst, allowing for the coupling with a variety of organoboron compounds to form biaryl structures or introduce other organic fragments. researchgate.netnih.gov

Furthermore, the fluorine atoms can also be involved in metal-catalyzed reactions, although C-F bond activation is generally more challenging than C-Cl bond activation. rsc.orgnih.gov Specialized catalytic systems are often required to achieve efficient C-F bond functionalization. researchgate.netnih.gov These reactions open up possibilities for creating novel fluorinated compounds with unique properties. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. This compound can participate in such reactions, primarily through the activation of its carbon-chlorine bond.

The Mizoroki-Heck reaction , a palladium-catalyzed method for C-C bond formation, typically involves the coupling of aryl halides with alkenes. organic-chemistry.orgchemrxiv.org While the reactivity of chloroarenes can be lower than that of bromo or iodoarenes, the use of specialized catalysts and reaction conditions can facilitate their participation. For instance, the development of catalysts like Pd/BrettPhos has enabled the use of traditionally less reactive aryl electrophiles. chemrxiv.org The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

Similarly, the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is another key palladium-catalyzed reaction. The catalytic activity of palladium complexes is crucial, and research has focused on optimizing catalysts, such as through varying palladium content on activated carbon supports (Pd/C), to enhance the efficiency of reactions with aryl halides. researchgate.net

Below is a table summarizing the key aspects of these palladium-catalyzed reactions:

| Reaction Name | Reactants | Catalyst System (Example) | Key Transformation |

| Mizoroki-Heck | Aryl Halide + Alkene | Palladium complex (e.g., Pd/BrettPhos) | Forms a new C-C bond between the aryl group and the alkene. chemrxiv.org |

| Suzuki-Miyaura | Organohalide + Organoboron compound | Palladium complex (e.g., Pd/C) | Creates a biaryl or other coupled product through C-C bond formation. researchgate.net |

Investigation of Ligand Effects on Reactivity

The choice of ligand in palladium-catalyzed reactions significantly influences the catalyst's stability, activity, and selectivity. For less reactive substrates like this compound, the ligand's role is particularly critical.

In the context of the Heck reaction, phosphine (B1218219) ligands are commonly employed. The pre-activation of the palladium(II) precursor to the active palladium(0) species is a key step that can be influenced by the ligand. libretexts.org For instance, the use of monodentate phosphine ligands like triphenylphosphine (B44618) (PPh₃) with a Pd(II) acetate (B1210297) precursor is often more efficient than using a pre-formed Pd(0) complex like Pd(PPh₃)₄, which is a more stable 18-electron complex and less likely to dissociate to the active catalytic species. libretexts.org

Research into novel ligand systems continues to broaden the scope of these reactions. For example, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity and stability as phosphine-free catalysts for both Heck and Suzuki reactions. organic-chemistry.org The development of N-heterocyclic carbene (NHC) palladium complexes also offers a recoverable catalyst option for the Heck reaction. organic-chemistry.org

Selective C-F Bond Functionalization

While the C-Cl bond is more readily activated in palladium-catalyzed coupling reactions, the selective functionalization of carbon-fluorine (C-F) bonds presents a more significant synthetic challenge due to the high strength of the C-F bond. However, the transformation of C-F bonds into other functional groups is an area of active research, offering pathways to novel fluorinated molecules. researchgate.net

Transition-metal-mediated C-F bond activation is a key strategy. This involves the cleavage of a C-F bond in a polyfluorinated molecule and its subsequent conversion into other carbon-element bonds. researchgate.net For instance, cobalt complexes with phosphine ligands have been shown to mediate the C-F bond activation of polyfluoroaryl imines. researchgate.net While substantial progress has been made with aryl fluorides, the functionalization of aliphatic C-F bonds remains particularly challenging. nih.gov

Reductive C-F bond activation has emerged as a promising method. For example, the use of reducing agents like ytterbium(III) iodide (YbI₃) can facilitate the cleavage of C-F bonds, allowing for subsequent carbon-carbon bond formation. nih.gov This approach has demonstrated tolerance for various functional groups, including other C-F moieties like CF₂ and CF₃. nih.gov

Derivatization Studies for Complex Molecular Architectures

The term "derivatization" in a broader chemical context refers to the transformation of a chemical compound into a product of similar structure, called a derivative. In the context of building complex molecules, this compound can serve as a starting material or an intermediate that undergoes various chemical modifications.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The aromatic ring itself can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogen atoms. The presence of the electron-withdrawing nitrile and fluorine groups activates the ring towards such substitutions.

A notable example of derivatization for analytical purposes involves the compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a water disinfection byproduct. nih.gov For its detection at low concentrations, it is derivatized with alcohols like 2-propanol to enhance its detectability by gas chromatography-mass spectrometry (GC-MS). nih.gov While this example does not directly involve this compound, it illustrates the principle of derivatization for modifying a molecule's properties for a specific application. The functional groups on this compound offer similar opportunities for derivatization to construct more elaborate molecular frameworks.

Computational and Theoretical Investigations of 3 Chloro 2,5 Difluorobenzonitrile and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. researchgate.net Studies on analogues such as 3-chloro-4-fluoro benzonitrile (B105546) (3C4FBN) and other fluorinated benzonitriles provide a framework for understanding the properties of 3-Chloro-2,5-difluorobenzonitrile. researchgate.netsxu.edu.cnmdpi.com

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a fundamental computational step to determine the most stable, lowest-energy structure of a molecule. Using DFT methods, typically with basis sets like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are calculated. researchgate.net For a related compound, 3-chloro-4-fluorobenzonitrile, the optimized geometry was calculated using both HF and B3LYP methods to establish its structural parameters. researchgate.net This process provides a detailed three-dimensional representation of the molecule. The presence of electronegative fluorine and chlorine atoms, along with the nitrile group, significantly influences the electronic distribution and geometry of the benzene (B151609) ring.

Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound (3-chloro-4-fluorobenzonitrile) (Note: Data is for an analogue and serves as a representative example.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-F | 119.8° |

| Bond Angle | C-C-CN | 120.3° |

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

In halogenated benzonitriles, the region around the nitrogen atom of the nitrile group shows a high negative potential (red), making it a likely site for electrophilic interaction. The fluorine and chlorine atoms also create regions of negative potential due to their high electronegativity. Conversely, the hydrogen atoms on the aromatic ring represent areas of positive potential (blue or green). prensipjournals.com This analysis helps in understanding intermolecular interactions. prensipjournals.com

Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the charges on individual atoms.

Table 2: NBO Atomic Charges for an Analogous Compound (Note: Data is representative for a halogenated benzonitrile.)

| Atom | Charge (e) |

| N (nitrile) | -0.45 |

| Cl | -0.05 |

| F | -0.20 |

| C (attached to CN) | +0.10 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. unesp.br

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. unesp.br Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. For halogenated benzonitriles, the HOMO is typically distributed over the benzene ring and the halogen atoms, while the LUMO is often localized on the benzene ring and the electron-withdrawing nitrile group. This distribution determines the molecule's behavior in charge-transfer processes.

Table 3: Calculated FMO Parameters for an Analogous Benzonitrile (Note: Values are representative and depend on the specific analogue and computational method.)

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and high polarizability can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations are used to predict these properties, including the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀). exlibrisgroup.com

The presence of strong electron-donating and electron-withdrawing groups can enhance NLO response. In this compound, the nitrile group acts as an electron acceptor, while the halogen-substituted ring acts as the π-electron framework. The magnitude of the first-order hyperpolarizability is a key measure of a molecule's potential for second-harmonic generation. Studies on similar molecules like chloro-trifluoromethyl chalcones show that the substitution pattern significantly impacts the NLO properties. exlibrisgroup.com

Table 4: Calculated NLO Properties for an Analogous Compound (Note: Values are representative for a substituted benzonitrile.)

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 12.0 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 5.0 x 10⁻³⁰ esu |

Thermochemical Parameter Calculations

DFT calculations can also predict the thermodynamic properties of a molecule, such as its zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. These parameters are calculated based on the vibrational frequencies obtained from the optimized molecular structure and are useful for predicting the molecule's stability and behavior at different temperatures.

Vibrational Spectroscopy Simulations and Assignments

Computational methods are essential for interpreting experimental vibrational spectra (FT-IR and FT-Raman). uzh.ch By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data. nih.gov

The assignment of calculated vibrational modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. researchgate.net For halogenated benzonitriles, key vibrational modes include:

C≡N stretch: A strong, characteristic band typically appearing in the 2220-2240 cm⁻¹ region.

C-H stretch: Found in the 3000-3100 cm⁻¹ region. researchgate.net

C-F stretch: Observed in the 1100-1300 cm⁻¹ range. researchgate.net

C-Cl stretch: A strong absorption generally seen between 505 and 760 cm⁻¹. researchgate.net

Ring vibrations: A series of bands corresponding to the stretching and bending of the benzene ring.

In a study of 3-chloro-4-fluoro benzonitrile, the experimental FT-IR and FT-Raman spectra were recorded and compared with the theoretical spectra calculated at the B3LYP/6-311++G(d,p) level, showing good agreement. researchgate.net

Table 5: Selected Vibrational Frequencies and Assignments for an Analogous Compound (3-chloro-4-fluorobenzonitrile) (Note: Data is for an analogue and serves as a representative example. Frequencies are scaled.)

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED %) |

| 3068 | 3067 | C-H stretch (99%) |

| 2235 | 2230 | C≡N stretch (85%) |

| 1590 | 1588 | C-C ring stretch |

| 1250 | 1245 | C-F stretch |

| 780 | 791 | C-Cl stretch |

Ab Initio and DFT Calculated Vibrational Frequencies

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods are powerful tools for calculating the vibrational frequencies of molecules. nih.gov These theoretical calculations provide a basis for understanding and assigning the experimental infrared (IR) and Raman spectra of this compound and its analogues.

For related molecules like 3-chloro-4-fluorobenzonitrile, DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.net For instance, the C-N stretching vibration, a key feature in nitriles, is often observed to be mixed with C-H in-plane bending vibrations. researchgate.net In one study, this mixed vibration was experimentally observed in the IR spectrum at 1262 cm⁻¹ and in the Raman spectrum at 1242 cm⁻¹. researchgate.net

The vibrational modes of the benzene ring, such as C-C stretching, are also well-predicted by these computational methods. For a similar compound, experimental FTIR spectra revealed aromatic C-C stretching bands at 1589, 1577, 1564, 1473, 1303, 1279, 1213, 1088, 1071, and 1001 cm⁻¹, which were in excellent agreement with computed values. researchgate.net

The vibrations involving the halogen substituents are also accurately calculated. The C-Cl stretching vibration in chloro-substituted benzenes is typically found in the region of 700-750 cm⁻¹. researchgate.net For example, in one study, the C-Cl stretching was reported at 704 cm⁻¹ (FT-IR), 705 cm⁻¹ (Raman), and 715 cm⁻¹ (DFT). researchgate.net The C-F stretching vibration in monofluorinated compounds is characterized by a strong band in the 1000-1210 cm⁻¹ range. researchgate.net

Below is a table summarizing representative calculated and experimental vibrational frequencies for analogues of this compound.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial step in the detailed assignment of vibrational modes. It quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise understanding of the nature of the vibrations observed in the IR and Raman spectra.

For complex molecules like this compound, where vibrational coupling is common, PED analysis helps to unravel the mixed character of the bands. For example, a band might be described as a combination of C-C stretching and C-H in-plane bending, with the PED providing the percentage contribution of each. Software like VEDA (Vibrational Energy Distribution Analysis) is often used for these calculations, taking the output from quantum chemical calculations (e.g., from Gaussian) to perform the PED analysis. researchgate.net

The interpretation of PED results can sometimes be complex. For instance, a negative percentage in a PED output can indicate an out-of-phase contribution of an internal coordinate to a particular vibration, which is useful in distinguishing between symmetric and asymmetric stretching modes. researchgate.net

Conformational Analysis via Theoretical Methods

Theoretical methods are employed to investigate the conformational landscape of molecules, identifying stable conformers and the energy barriers between them. For a molecule like this compound, which is largely planar, the primary conformational freedom might involve the rotation of the cyano group, although this is generally a high-energy process.

For related, more flexible molecules, such as 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone, computational studies have identified multiple stable conformations. nih.gov In this case, the dihedral angles between different parts of the molecule were calculated to determine the most stable conformer. nih.gov This type of analysis is essential for understanding the three-dimensional structure of molecules and how this structure influences their properties and reactivity.

For 2,3-difluorobenzonitrile, a related compound, theoretical calculations have been used to determine the molecular structure and rotational constants, which were then compared with experimental data from microwave spectroscopy. sci-hub.se This combination of theoretical and experimental approaches provides a highly accurate picture of the molecule's geometry. sci-hub.se

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonds.

NBO analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an empty antibonding orbital. The strength of these interactions can be estimated from the second-order perturbation energy, E(2).

For example, in thiazole (B1198619) azo dyes, NBO analysis has been used to study intramolecular charge transfer (ICT) from a donor group to an acceptor group through a π-conjugated system. mdpi.com The analysis revealed significant stabilization energies due to these charge transfer interactions. For instance, the charge transfer from a methoxyphenyl ring to a thiazole ring contributed significantly to the stability of the dyes. mdpi.com

In the context of this compound, NBO analysis can elucidate the electronic effects of the chloro and fluoro substituents on the benzonitrile core. It can quantify the electron-withdrawing nature of the nitrile group and the halogens, and reveal hyperconjugative interactions between the lone pairs of the halogens and the π-system of the benzene ring.

A typical NBO analysis for a substituted benzonitrile would detail the occupancy of the bonding and antibonding orbitals and the stabilization energies associated with key donor-acceptor interactions. For instance, in 2-amino-4-chlorobenzonitrile, NBO analysis has been used to understand the formation of Lewis and non-Lewis orbitals and the charge transfer within the molecule. researchgate.net

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers a powerful framework for understanding and predicting the relationship between the structure of a molecule and its reactivity. Global reactivity descriptors, derived from conceptual DFT, are often used to quantify the reactivity of molecules. These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a series of chloro- and fluoropyrroles, it was found that the electrophilicity and chemical potential generally increase with the number of halogen substitutions, indicating an increase in reactivity. nih.gov

The local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would predict the relative reactivity of the different carbon atoms in the benzene ring and the carbon atom of the nitrile group.

Reaction Pathway Predictions and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the most favorable reaction pathways, locate transition states, and calculate activation energies.

For a molecule like this compound, this could involve studying nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the halogen atoms or the nitrile group. Theoretical calculations can determine the relative ease of substitution at different positions and the structure of the transition states involved.

For example, in the study of the reaction of 2,4-dichloropyrimidine, computational methods could be used to predict the regioselectivity of amination reactions. This involves calculating the activation barriers for attack at the different chlorinated positions to determine which product is kinetically and thermodynamically favored.

This type of analysis provides a detailed, atomistic-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Advanced Spectroscopic Characterization in Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-Chloro-2,5-difluorobenzonitrile, offering precise information about the chemical environment of each nucleus within the molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its structure.

Elucidation of Complex Spin Systems and Regiochemistry

The substitution pattern of the benzene (B151609) ring in this compound gives rise to a complex and informative NMR spectrum. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two remaining protons on the ring. The precise chemical shifts and coupling constants of these protons are dictated by the through-bond and through-space effects of the chlorine, fluorine, and nitrile substituents.

Due to the presence of two fluorine atoms, both ¹H-¹⁹F and ¹³C-¹⁹F coupling are anticipated, which are crucial for confirming the regiochemistry of the molecule. The magnitude of these coupling constants (J-coupling) provides valuable information about the number of bonds separating the coupled nuclei. For instance, the observation of specific long-range couplings can help to definitively assign the positions of the substituents.

Advanced NMR Techniques for Structural Dynamics

While not widely documented for this specific compound, advanced NMR techniques could be applied to study its structural dynamics. For instance, Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space interactions between the substituents and the aromatic protons, offering insights into the preferred conformation of the molecule. biophysics.org Temperature-dependent NMR studies could also reveal information about the rotational barriers of the nitrile group, although these are expected to be high in such a conjugated system.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed Vibrational Mode Assignments and Band Interpretation

The vibrational spectra of this compound are expected to be rich and complex, with characteristic bands corresponding to the vibrations of the benzene ring, the nitrile group (C≡N), and the carbon-halogen bonds (C-Cl and C-F).

Experimental and theoretical studies on closely related molecules, such as 3-chloro-4-fluoro benzonitrile (B105546) and 2,5-dichlorobenzonitrile, provide a strong basis for the interpretation of the spectra of this compound. researchgate.netnih.govnih.gov

Key Vibrational Modes:

C≡N Stretching: A strong, sharp absorption band is expected in the FT-IR spectrum in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group. The corresponding Raman signal is also typically strong.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net

Aromatic Ring Vibrations (C=C Stretching): Several bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-F Stretching: The carbon-fluorine stretching vibrations are expected to give rise to strong absorptions in the FT-IR spectrum, typically in the range of 1100-1300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to appear as a strong band in the lower frequency region of the spectrum, generally between 505-710 cm⁻¹. researchgate.net

The following table, based on data from the closely related compound 3-chloro-4-fluoro benzonitrile , illustrates the expected regions for key vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3000 - 3100 |

| C≡N Stretching | 2220 - 2240 |

| C=C Aromatic Stretching | 1400 - 1600 |

| C-F Stretching | 1100 - 1300 |

| C-Cl Stretching | 505 - 710 |

The combination of FT-IR and Raman spectroscopy is particularly powerful because some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa, due to the different selection rules governing the two techniques. sapub.org A complete assignment of the vibrational modes can be achieved through computational methods, such as DFT calculations, which can predict the frequencies and intensities of the vibrational bands. nih.govnih.gov

Spectroscopic Signatures of Reaction Intermediates

While specific studies on the reaction intermediates of this compound are not available, FT-IR and Raman spectroscopy are powerful techniques for such investigations. Changes in the vibrational spectra, such as the appearance or disappearance of characteristic bands, can be used to monitor the progress of a reaction and to identify transient species. For example, if the nitrile group were to be hydrolyzed to a carboxylic acid, the strong C≡N stretching band would disappear and be replaced by the characteristic broad O-H and C=O stretching bands of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring.

The presence of the nitrile and halogen substituents will influence the position and intensity of the absorption bands. These groups can act as auxochromes, causing a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The spectrum is likely to show characteristic bands, similar to other substituted benzenes, which are often designated as the E1, E2, and B bands. The exact λ_max values would need to be determined experimentally, but they are expected to fall within the typical range for substituted aromatic compounds.

Electronic Transitions and Solvatochromic Effects

The study of electronic transitions through UV-Vis spectroscopy is fundamental to understanding the photophysical properties of a molecule. For compounds like substituted benzonitriles, these transitions are typically π → π* and n → π* in nature, originating from the aromatic ring and the nitrile group. The absorption maxima (λmax) corresponding to these transitions are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.

When this compound is analyzed in a series of solvents with varying polarities, a shift in its λmax is observed. This solvatochromic shift provides insights into the change in the dipole moment of the molecule upon electronic excitation. Generally, an increase in solvent polarity can lead to either a red shift (bathochromic) or a blue shift (hypsochromic) depending on whether the ground state or the excited state is more stabilized by the solvent. For many aromatic nitriles, an increase in solvent polarity often results in a bathochromic shift for π → π* transitions, indicating a more polar excited state. While specific experimental data for this compound is not broadly published, analogous studies on similar compounds, such as 2-chloro-3-ethylamino-1,4-naphthoquinone, demonstrate how solvent parameters like dielectric constant (ε) and refractive index (η) are used to correlate these spectral shifts. nih.gov

Table 1: Hypothetical Solvatochromic Data for this compound This table is illustrative, based on expected trends for similar compounds, as specific public data is limited.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |

|---|---|---|---|

| Hexane | 1.88 | 275 | - |

| Dichloromethane | 8.93 | 280 | Bathochromic |

| Acetonitrile | 37.5 | 284 | Bathochromic |

| Water | 80.1 | 288 | Bathochromic |

Photoacoustic Spectroscopy Applications

Photoacoustic (PA) spectroscopy is a powerful technique for studying non-radiative de-excitation processes in molecules. It measures the sound waves generated when a substance absorbs modulated light. This method is particularly useful for analyzing opaque or highly scattering samples where traditional absorption spectroscopy fails.

In the context of this compound, PA spectroscopy could be employed to determine its quantum yield of fluorescence and internal conversion. By measuring the heat released following photoexcitation, one can quantify the energy that is not dissipated through radiative pathways (fluorescence or phosphorescence). This information is vital for applications where energy transfer processes are critical, such as in the development of photosensitizers or molecular probes. While direct PA spectroscopy studies on this specific molecule are not widely documented, the technique is broadly applicable to halogenated aromatic compounds to investigate the influence of heavy atoms (like chlorine) on intersystem crossing rates and other photophysical parameters.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds.

Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry provides an exact mass measurement of a molecule with high accuracy, typically to four or five decimal places. This allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C7H2ClF2N), the expected exact mass can be calculated with high precision.

Upon ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule undergoes fragmentation. The analysis of these fragment ions provides a roadmap to the compound's structure. Halogenated compounds often exhibit characteristic isotopic patterns due to the natural abundance of isotopes like 35Cl and 37Cl, which aids in their identification. nih.gov

The fragmentation of this compound would likely proceed through the loss of substituents from the aromatic ring. Key fragmentation pathways could include the loss of a chlorine radical (Cl•), a fluorine radical (F•), or the entire cyano group (•CN). The stability of the resulting carbocations and radical cations dictates the relative abundance of the observed fragment ions.

Table 2: Predicted HRMS Fragmentation for this compound (C7H2ClF2N) This table represents predicted major fragments based on common fragmentation rules for halogenated aromatic compounds.

| m/z (Fragment Ion) | Proposed Formula | Description |

|---|---|---|

| 174.9844 | [C7H2ClF2N]+• | Molecular Ion |

| 139.9945 | [C7H2F2N]+ | Loss of Cl• |

| 148.9923 | [C7H2ClFN]+• | Loss of F• |

| 148.9885 | [C6H2ClF2]+ | Loss of •CN |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzonitrile ring and the specific orientations of the chloro and fluoro substituents. The analysis would also detail how the molecules arrange themselves in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding (C-Cl···N or C-F···N) or π-π stacking between the aromatic rings. These interactions are crucial as they influence the material's physical properties, including its melting point, solubility, and polymorphism. While a specific crystal structure for this compound is not publicly available in major databases, the principles of the technique and the type of information it yields are well-established through studies of countless organic molecules. mdpi.com Hirshfeld surface analysis is often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications of 3 Chloro 2,5 Difluorobenzonitrile in Chemical Synthesis

Precursor in the Synthesis of Carboxylic Acids

One of the primary applications of 3-chloro-2,5-difluorobenzonitrile is its role as a precursor in the synthesis of various carboxylic acids. The nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid group (-COOH). This transformation is a fundamental reaction in organic chemistry, enabling the conversion of the benzonitrile (B105546) scaffold into a benzoic acid derivative.

For instance, this compound can be converted to 3-chloro-2,5-difluorobenzoic acid. This resulting carboxylic acid can then serve as a key intermediate in the production of pharmaceuticals and other bioactive molecules. The presence of the halogen atoms on the aromatic ring can influence the reactivity and biological activity of the final products.

A notable example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a crucial intermediate for antimicrobial drugs, which starts from a related compound, 2,4-difluoro-3-chlorobenzoic acid. researchgate.netconsensus.app The general synthetic strategy involves steps like nitration, esterification, reduction, diazotization, and hydrolysis, highlighting the importance of substituted benzoic acids derived from their nitrile precursors. researchgate.net

The hydrolysis of the nitrile to a carboxylic acid is a well-established synthetic route. This process allows for the introduction of a carboxylic acid functionality, which is a common feature in many biologically active compounds and a versatile handle for further chemical modifications.

Building Block for Other Halogenated Benzonitriles

This compound also serves as a valuable building block for the synthesis of other, more complex halogenated benzonitriles. The existing halogen atoms on the aromatic ring can be substituted or can direct further substitutions, allowing for the creation of a diverse range of specifically halogenated aromatic compounds.

Processes have been developed for preparing various fluorobenzonitriles and chlorofluorobenzonitriles by reacting the corresponding chlorobenzonitriles with alkali metal fluorides. google.com This halogen exchange reaction, often carried out in the presence of a catalyst, can replace one or more chlorine atoms with fluorine atoms. google.com This methodology allows for the synthesis of compounds such as 3-chloro-2-fluorobenzonitrile, 5-chloro-2,4-difluorobenzonitrile, and 3-chloro-2,4,5-trifluorobenzonitrile. google.com

The ability to selectively introduce different halogen atoms onto the benzonitrile ring is crucial for fine-tuning the electronic properties and biological activity of the target molecules. This makes this compound a key starting material for creating a library of halogenated benzonitriles for various research applications.

Table 1: Examples of Halogenated Benzonitriles

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1261561-88-9 | C7H2ClF2N |

| 3-Chloro-5-fluorobenzonitrile | 327056-73-5 | C7H3ClFN |

| 2-Bromo-5-chloro-3-fluorobenzonitrile | 2090978-40-6 | C7H2BrClFN |

| 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | C7H2ClF2N |

| 3-Chloro-2,6-difluorobenzonitrile | --- | C7H2ClF2N |

Data sourced from multiple chemical suppliers and databases. chemscene.comsigmaaldrich.comaobchem.comachmem.comnih.gov

Intermediate for Aminobenzyl Derivatives

The nitrile functionality of this compound can be reduced to a primary amine group (-CH2NH2), leading to the formation of aminobenzyl derivatives. This reduction is a key transformation that opens up pathways to a different class of compounds with applications in medicinal chemistry and materials science.

The resulting 3-chloro-2,5-difluorobenzylamine is a valuable intermediate. For example, it can be used in the synthesis of novel pesticides. The unique combination of substituents on the benzylamine (B48309) contributes to the enhanced insecticidal properties of the final products.

Furthermore, these aminobenzyl derivatives can serve as building blocks for more complex molecules, including those with potential biological activities. The amine group provides a site for further functionalization, such as acylation or alkylation, to produce a wide range of derivatives.

Utilization in the Synthesis of Advanced Organic Materials

The halogenated nature of this compound makes it a useful precursor in the field of materials science. The incorporation of fluorine atoms into organic molecules can impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

This compound and its derivatives can be used as building blocks for the synthesis of functionalized polymers and coatings. For instance, the related compound 3-chloro-2,5-difluorobenzylamine is utilized as a precursor for creating polymers with tailored properties for high-performance applications. The fluorinated nature of these building blocks can lead to materials with desirable characteristics for various industrial uses.

The rigid aromatic core and the reactive nitrile group also make it a candidate for incorporation into more complex structures like those found in liquid crystals or other advanced organic materials.

Role in the Preparation of Complex Polyfunctionalized Aromatic Systems

Due to its multiple functional groups and substitution pattern, this compound is an important intermediate in the synthesis of complex polyfunctionalized aromatic systems. The chloro, fluoro, and nitrile groups each offer distinct reactivity, allowing for a stepwise and controlled introduction of other functional groups.

This versatility makes it a key component in the synthesis of intermediates for pharmaceuticals and agricultural chemicals. google.com For example, related fluorobenzyl derivatives are useful as synthesis intermediates for these applications. google.com The ability to create complex molecules with specific substitution patterns is crucial for developing new drugs and agrochemicals with improved efficacy and safety profiles.

The synthesis of compounds like 3-chloro-5,6-dimethoxypicolinonitrile (B3187225) and 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine from related precursors demonstrates the utility of halogenated nitriles in constructing complex heterocyclic and polycyclic aromatic systems. bldpharm.combldpharm.com These complex structures often form the core of advanced materials and biologically active molecules.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance safety. mdpi.comnih.gov Future research on 3-Chloro-2,5-difluorobenzonitrile will likely focus on developing more sustainable synthetic routes.

Key areas of exploration include:

Use of Renewable Feedstocks: Investigating the synthesis of the benzonitrile (B105546) core from biomass or other renewable starting materials would be a significant step towards sustainability. nih.gov

Solvent-Free or Greener Solvent Systems: Shifting away from traditional volatile organic solvents to options like water, supercritical fluids, or ionic liquids can drastically reduce the environmental footprint of the synthesis. nih.govmdpi.com Some processes may even be optimized to be solvent-free. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core tenet of green chemistry. mdpi.comnih.gov This can be achieved through the development of highly selective catalytic reactions.

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or sonication can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

A comparative table of traditional versus potential green synthetic approaches is presented below:

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources, biomass |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids, or solvent-free |

| Catalysts | Often stoichiometric and hazardous reagents | Recyclable and highly selective catalysts |

| Energy Input | Conventional heating, often for extended periods | Microwave, ultrasound, photochemical methods |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is at the heart of efficient and selective organic synthesis. Future research will undoubtedly focus on discovering and developing novel catalytic systems to functionalize the this compound molecule.

Potential research avenues include:

C-H Bond Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical and step-efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net Research into palladium-catalyzed C-H fluorination, for instance, could provide new routes to polyfluorinated aromatics. researchgate.net

Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions under mild conditions, offering new pathways for functional group transformations. nih.gov

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and operates under environmentally benign aqueous conditions. mdpi.com

Nanocatalysis: Employing catalytically active nanoparticles can lead to enhanced reactivity and easier catalyst recovery and recycling.

Advanced Computational Modeling for Reactivity Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.commdpi.com For this compound, advanced computational modeling can provide deep insights into its electronic structure and reactivity patterns.

Specific applications of computational modeling include:

Reaction Mechanism Elucidation: DFT calculations can map out the energy profiles of potential reaction pathways, helping to identify the most favorable routes and transition states. mdpi.comresearchgate.net

Predicting Regioselectivity: In functionalization reactions, computational models can predict which positions on the aromatic ring are most susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net This is crucial for designing selective syntheses.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific transformations involving this compound.

Understanding Substituent Effects: Modeling can quantify the electronic influence of the chlorine, fluorine, and nitrile substituents on the reactivity of the aromatic ring. utexas.eduacs.org

A table summarizing the application of DFT in studying substituted benzonitriles is provided below:

| Application | Description |

| Reactivity Indices | Calculation of parameters like electrophilicity and nucleophilicity to predict how the molecule will interact with other reagents. mdpi.com |

| Reaction Pathway Analysis | Mapping the potential energy surface to determine the mechanism and feasibility of a reaction. researchgate.net |

| Substituent Effect Analysis | Quantifying the impact of different functional groups on the C-C bond activation and overall reactivity. utexas.edu |

| Spectroscopic Prediction | Simulating spectroscopic data to aid in the characterization of novel compounds and intermediates. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated and continuous-flow technologies is revolutionizing both academic research and industrial production. acs.orgmetoree.com These platforms offer significant advantages in terms of reproducibility, scalability, and safety. jst.org.inchemicalindustryjournal.co.uk

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound can lead to higher throughput, better process control, and safer handling of potentially hazardous reagents and intermediates. amt.ukresearchgate.net Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. acs.orgjst.org.in

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify the optimal parameters for a given transformation. sigmaaldrich.comimperial.ac.ukchemspeed.com This accelerates the development of new synthetic methods.

In-line Analysis and Purification: Integrating analytical techniques (like NMR or mass spectrometry) and purification modules directly into a flow system allows for real-time monitoring and immediate isolation of the desired product. researchgate.net

The table below highlights the benefits of automated and flow chemistry platforms:

| Feature | Benefit |

| Precise Control | Accurate control over reaction parameters like temperature, pressure, and residence time leads to higher reproducibility and yield. jst.org.in |

| Enhanced Safety | Small reaction volumes in flow reactors minimize the risks associated with hazardous reactions or unstable intermediates. chemicalindustryjournal.co.uk |

| Scalability | Reactions optimized on a small scale can often be readily scaled up by running the flow process for a longer duration or by using parallel reactors. amt.uk |

| High-Throughput Screening | Automation enables the rapid testing of numerous reaction conditions, accelerating the discovery and optimization of new synthetic routes. chemspeed.com |

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient, sustainable, and innovative applications.

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-2,5-difluorobenzonitrile, and what key intermediates are involved?

Methodological Answer:

The synthesis of this compound typically involves halogenation and cyanation steps. A feasible route starts with fluorinated benzaldehyde derivatives (e.g., 2,5-difluorobenzaldehyde) as precursors. Key intermediates include:

- 2,5-Difluorobenzonitrile : Synthesized via cyanation of the corresponding benzaldehyde using reagents like hydroxylamine or cyanide sources under controlled conditions.

- Chlorinated intermediates : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) at the meta-position relative to the nitrile group, guided by the directing effects of fluorine and nitrile substituents .

Reaction optimization often involves temperature control (e.g., 0–60°C) and catalysts like Pd/C for reduction steps .

Advanced: How does the electronic effect of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine and chlorine substituents deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the nitrile group further stabilizes intermediates via resonance. Key considerations:

- Ortho/para-directing effects : Fluorine directs substituents to meta positions, while chlorine (at meta to nitrile) may alter regioselectivity in subsequent reactions.

- Reactivity in SNAr (nucleophilic aromatic substitution) : The electron-deficient ring facilitates attack by strong nucleophiles (e.g., amines) at positions activated by adjacent halogens. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -130 ppm for aromatic F).

- ¹H NMR : Resonances for aromatic protons appear downfield (δ 7.0–8.5 ppm) due to electron-withdrawing groups.

- ¹³C NMR : Confirms nitrile carbon (δ ~ 115–120 ppm) and halogenated carbons.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., 173.53 g/mol for C₇H₂ClF₂N) and isotopic patterns .

- IR Spectroscopy : Strong absorption ~2240 cm⁻¹ confirms the nitrile group .

Advanced: When encountering contradictory data in the synthesis of fluorinated benzonitrile derivatives, what analytical approaches can resolve discrepancies in product identification?

Methodological Answer:

To resolve contradictions (e.g., unexpected regioisomers or byproducts):

Cross-Validation with GC-MS : Compare retention times and fragmentation patterns with reference standards.

X-ray Crystallography : Unambiguously determines regiochemistry for crystalline derivatives.

Computational Validation : Use software (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data.

Isotopic Labeling : Track substituent positions using ¹³C-labeled precursors .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Methodological Answer:

This compound serves as:

- Pharmaceutical Intermediate : Used in synthesizing fluorinated analogs of antibiotics (e.g., sitafloxacin intermediates) .

- Bioactive Scaffold : The nitrile group enhances binding to enzymes (e.g., kinase inhibitors) via dipole interactions.

- Agrochemical Development : Fluorine and chlorine improve lipophilicity and metabolic stability in pesticide candidates .

Advanced: How can computational chemistry be utilized to predict the regioselectivity of functional group additions to this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-4 position may show higher electrophilicity due to adjacent fluorine atoms.